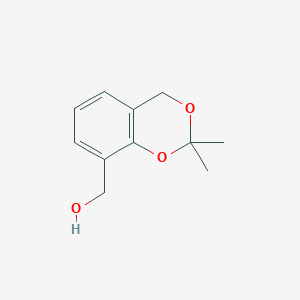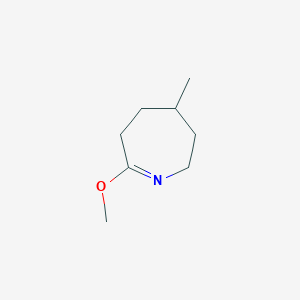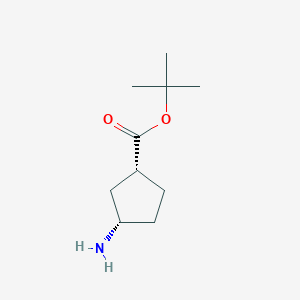
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol, commonly referred to as DMBD, is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. DMBD is a versatile compound with a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies.
Aplicaciones Científicas De Investigación
DMBD has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. It has also been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In addition, DMBD has been used in the synthesis of natural products and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of DMBD is not fully understood. It is believed to interact with proteins, enzymes, and other molecules in the body, resulting in changes in their activity. It is also believed to interact with receptors in the body, resulting in changes in their activity. In addition, DMBD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which may be involved in the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
DMBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, DMBD has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DMBD in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to the use of DMBD in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, DMBD is relatively expensive, making it unsuitable for large-scale experiments.
Direcciones Futuras
The future of DMBD is promising. It has a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has already been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. In addition, DMBD has been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In the future, DMBD could be used to further study the biochemical and physiological effects of drugs and to develop new drugs and therapies. It could also be used in the synthesis of natural products and in the development of new drugs.
Métodos De Síntesis
The synthesis of DMBD is a multi-step process involving several organic reactions. The starting material is usually a benzene derivative, such as anisole, which is reacted with a Grignard reagent to form the desired product. The Grignard reagent is then reacted with a suitable oxidizing agent, such as nitric acid, to form the desired product. The reaction is then quenched with water and the product is isolated by chromatography or distillation.
Propiedades
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-5-3-4-8(6-12)10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWGQBRFOVXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)


![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)








![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)